molecular formula C12H18N2O B1319886 N-(5-Amino-2-methylphenyl)-3-methylbutanamide CAS No. 926193-99-9

N-(5-Amino-2-methylphenyl)-3-methylbutanamide

Cat. No. B1319886
CAS RN: 926193-99-9
M. Wt: 206.28 g/mol
InChI Key: FMCJDIMQJUAMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methylphenyl)-3-methylbutanamide (NAMMB) is an organic compound that has been studied for its potential applications in scientific research. NAMMB is a derivative of the amino acid phenylalanine and is classified as a phenylpropanoid. It has been studied for its ability to act as a ligand for certain proteins, as a potential drug for treating cancer, and as a potential therapeutic agent for neurological conditions.

Scientific Research Applications

Anticonvulsant and Neuropathic Pain Properties

  • N-(5-Amino-2-methylphenyl)-3-methylbutanamide and related compounds have been studied for their anticonvulsant and neuropathic pain properties. In animal models, these compounds exhibited pronounced activities and were effective in both anticonvulsant and neuropathic pain scenarios, outperforming some existing drugs in efficacy (King et al., 2011).

Synthesis and Structural Analysis

  • Novel derivatives of N-(5-Amino-2-methylphenyl)-3-methylbutanamide have been synthesized for various studies. These include compounds with modifications at different molecular positions, and their crystal structures and potential biological activities have been reported (Yancheva et al., 2015).

Inhibitor Properties

  • Some derivatives of N-(5-Amino-2-methylphenyl)-3-methylbutanamide have shown potential as inhibitors in biochemical processes. For example, 3-Amino-N-adamantyl-3-methylbutanamide derivatives have been optimized for inhibitory activity against certain enzymes, demonstrating efficacy in vitro and ex vivo (Lee et al., 2014).

Potential in Treating Malaria

  • Research into derivatives of N-(5-Amino-2-methylphenyl)-3-methylbutanamide includes exploring their potential in treating malaria. Certain compounds in this class have shown promising antimalarial activity, offering a basis for further exploration in this therapeutic area (Werbel et al., 1986).

Radiosynthesis and PET Studies

  • The compound has also been studied in the context of PET (Positron Emission Tomography) imaging. Radiosynthesis of specific derivatives has been achieved, which could potentially aid in medical imaging and diagnostic procedures (Wagner et al., 2009).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-11-7-10(13)5-4-9(11)3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCJDIMQJUAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.